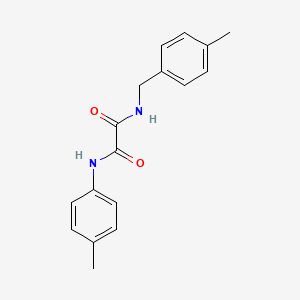
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTQ belongs to the class of compounds known as quinolinecarboxamides, which have been shown to possess various biological activities including antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA replication, protein synthesis, and cell division. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to interact with various targets such as topoisomerases, tubulin, and histone deacetylases, which are involved in these cellular processes.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Furthermore, it has been demonstrated to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potent antimicrobial and antitumor activity, which makes it a useful tool for studying various diseases. However, one of the limitations of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of novel derivatives of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide and its potential therapeutic applications in various diseases. Finally, more research is needed to determine the safety and toxicity of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in vivo, which is essential for its potential clinical use.
合成法
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide involves the condensation of 2-phenyl-4-quinolinecarboxaldehyde with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-3-13-20-25-26-22(28-20)24-21(27)17-14-19(15-9-5-4-6-10-15)23-18-12-8-7-11-16(17)18/h4-12,14H,2-3,13H2,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFQOTOYOPIEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)


![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)
![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)
